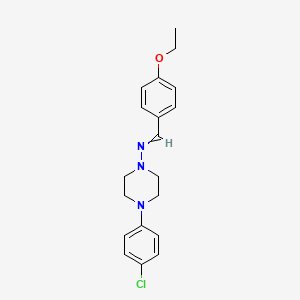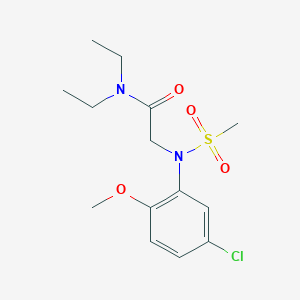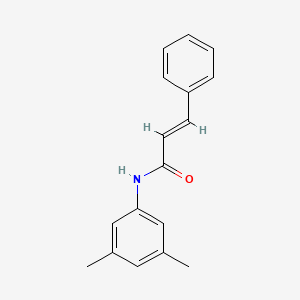![molecular formula C16H18Cl2N2O B5541780 2-(2,4-dichlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5541780.png)
2-(2,4-dichlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to a class of chemicals known for their unique cyclic structures and potential for various chemical reactions and applications. Although specific studies directly on this compound are limited, research on similar compounds provides insight into its synthesis, structure, and properties.
Synthesis Analysis
The synthesis of structurally similar compounds involves complex reactions under specific conditions. For instance, Fernández et al. (1991) describe the synthesis of 1,3-dimethyl-1,3-diazoniatricyclo[3.3.1.13–7]decan-6-ol and its derivatives, highlighting the methods used for creating such complex cyclic structures (Fernández et al., 1991).
Molecular Structure Analysis
The molecular structure is characterized by X-ray diffraction and NMR spectroscopy, revealing the adamantane-like cage system and stereochemical effects. The detailed structural analysis by Fernández et al. (1991) on similar compounds shows nearly perfect chair conformations in the adamantane cage system, deduced from 1H and 13C NMR data (Fernández et al., 1991).
Chemical Reactions and Properties
Compounds within this chemical family undergo various chemical reactions, including halogenation, acylation, and nucleophilic substitution. For example, Jager and Otterbein (1980) discuss the synthesis involving p-chlorophenylhydrazine, indicating the types of chemical transformations possible for these compounds (Jager & Otterbein, 1980).
科学的研究の応用
Environmental Science and Toxicology
Research on compounds with dichlorophenyl groups often focuses on their environmental impact and toxicological effects. For instance, studies on dichlorophenoxyacetic acid (2,4-D), a selective herbicide, highlight the importance of understanding the toxicological profile of such compounds, their environmental behavior, and their potential health implications upon exposure. The case report by Hiran and Kumar (2017) emphasizes the need for accurate diagnosis and treatment following exposure to 2,4-D, highlighting the substance's high mortality risk and complex clinical presentation, which can mimic poisoning from various other compounds (Hiran & Kumar, 2017).
Material Science
In material science, research into flame retardants such as polybrominated diphenyl ethers (PBDEs) and their occupational exposure reveals the complexities of managing risks associated with these compounds. For example, Sjödin et al. (1999) and Thuresson et al. (2005) explore the exposure levels of PBDEs in various work environments, indicating significant occupational exposure and the bioavailability of these compounds, which can lead to various health risks. This research underscores the importance of understanding the environmental persistence and human exposure risks of synthetic compounds, including those with dichlorophenyl groups (Sjödin et al., 1999), (Thuresson et al., 2005).
特性
IUPAC Name |
2-(2,4-dichlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl2N2O/c1-15-6-19-8-16(2,14(15)21)9-20(7-15)13(19)11-4-3-10(17)5-12(11)18/h3-5,13H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEZRWGCKZUPEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CN3CC(C1=O)(CN(C2)C3C4=C(C=C(C=C4)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(2,6-dimethylphenyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B5541712.png)

![N-(3-chloro-2-methylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5541719.png)
![6-bromo-N-propyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5541731.png)
![[1-(3-bromobenzyl)-3-piperidinyl]methanol](/img/structure/B5541736.png)
![4-({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}methyl)benzoic acid](/img/structure/B5541742.png)
![2-methyl-3-[(2-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5541746.png)
![N-[(5-acetyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B5541760.png)
![4-({4-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5541766.png)



![2-[(5-chloro-2-nitrophenyl)thio]-1H-benzimidazole](/img/structure/B5541789.png)
![5-isopropyl-N-methyl-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5541801.png)